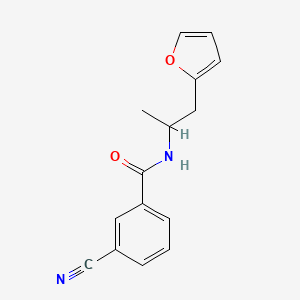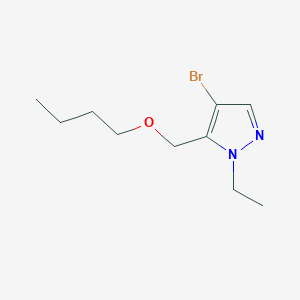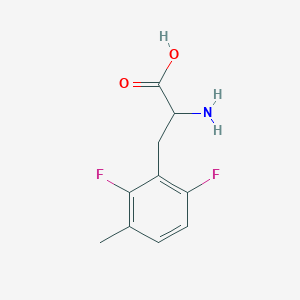
1-(4-Chlorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is synthesized through a specific method and has been found to have unique biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 1-(4-Chlorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea is not fully understood. However, studies have suggested that it works by inhibiting certain enzymes and pathways involved in cell proliferation and inflammation. It also induces apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
1-(4-Chlorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea has been found to have unique biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation. It also inhibits angiogenesis, which is the process of new blood vessel formation, leading to a reduction in tumor growth. Additionally, it has been found to have neuroprotective effects and can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-Chlorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea in lab experiments is its potent anti-tumor activity. It can be used to study the mechanisms of cancer cell growth and the effects of anti-cancer drugs. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures and to carefully control the dosage when working with this compound.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Chlorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea. One direction is to further investigate its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Another direction is to study its effects on the immune system and its potential use in immunotherapy. Additionally, research can be conducted to identify other potential therapeutic applications of this compound.
Synthesemethoden
The synthesis of 1-(4-Chlorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea involves the reaction of 1-(4-Chlorobenzyl)thiourea with 5-(thiophene-3-carbonyl)thiophene-2-carbaldehyde in the presence of a base. The reaction occurs in a solvent such as ethanol or methanol and requires careful control of temperature and reaction time to achieve high yields.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea has been found to have potential applications in various scientific research areas. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have potential use in the treatment of inflammatory diseases and neurological disorders.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S2/c19-14-3-1-12(2-4-14)9-20-18(23)21-10-15-5-6-16(25-15)17(22)13-7-8-24-11-13/h1-8,11H,9-10H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCABVNUSSIVKRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-difluoro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2703596.png)
![(Z)-2-(2,3-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2703597.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2703601.png)

![Ethyl 2-aminofuro[3,2-b]pyridine-3-carboxylate](/img/structure/B2703605.png)
![Benzo[d]thiazol-2-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2703606.png)
![[(2-Chlorophenyl)methyl][(4-methoxy-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B2703608.png)


![8-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2703615.png)
![N-[2-(Aminomethyl)phenyl]-N-methylacetamide;hydrochloride](/img/structure/B2703616.png)
![5-(ethylthio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2703617.png)
![1-[2-(Ethylsulfanyl)phenyl]propan-2-one](/img/structure/B2703618.png)
